molecular formula C12H18N2O4S B2749189 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline CAS No. 736948-98-4

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline

Cat. No.: B2749189
CAS No.: 736948-98-4
M. Wt: 286.35
InChI Key: KXULWZPHEQZNOZ-UHFFFAOYSA-N
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Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline typically involves the reaction of 2-ethoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions, such as improved mixing, temperature control, and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects by binding to the outer mouth of potassium ion channels, thereby blocking the entrance and exit of potassium ions. This inhibition affects the ion transport and signaling pathways within cells, which can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(morpholine-4-sulfonyl)benzoic acid
  • 2-Ethoxy-5-(morpholine-4-sulfonyl)phenol
  • 2-Ethoxy-5-(morpholine-4-sulfonyl)benzamide

Uniqueness

2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is unique due to its specific structure that allows it to effectively inhibit potassium ion channels. This property distinguishes it from other similar compounds that may not have the same level of potency or specificity .

Properties

IUPAC Name

2-ethoxy-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-18-12-4-3-10(9-11(12)13)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXULWZPHEQZNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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